molecular formula C7H11N7 B14681543 2,4-Pyridinedicarbohydrazonamide CAS No. 35173-80-9

2,4-Pyridinedicarbohydrazonamide

Cat. No.: B14681543
CAS No.: 35173-80-9
M. Wt: 193.21 g/mol
InChI Key: HIHDEZINVHXGCS-UHFFFAOYSA-N
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Description

2,4-Pyridinedicarbohydrazonamide is a heterocyclic compound with the molecular formula C7H11N7. It is known for its unique structure, which includes a pyridine ring substituted with carbohydrazonamide groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Pyridinedicarbohydrazonamide typically involves the reaction of 2,4-pyridinedicarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

C7H5N2O4+2NH2NH2C7H11N7+2H2O\text{C}_7\text{H}_5\text{N}_2\text{O}_4 + 2 \text{NH}_2\text{NH}_2 \rightarrow \text{C}_7\text{H}_{11}\text{N}_7 + 2 \text{H}_2\text{O} C7​H5​N2​O4​+2NH2​NH2​→C7​H11​N7​+2H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Pyridinedicarbohydrazonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbohydrazonamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

2,4-Pyridinedicarbohydrazonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Pyridinedicarbohydrazonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

  • Pyridine-2,4-dicarboxylic acid
  • Pyridine-2,4-dicarbohydrazide
  • Imidazo[4,5-b]pyridine
  • Imidazo[4,5-c]pyridine

Comparison: 2,4-Pyridinedicarbohydrazonamide is unique due to its dual carbohydrazonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, while pyridine-2,4-dicarboxylic acid is primarily used in organic synthesis, this compound has broader applications in medicinal chemistry due to its potential therapeutic properties .

Properties

CAS No.

35173-80-9

Molecular Formula

C7H11N7

Molecular Weight

193.21 g/mol

IUPAC Name

2-N',4-N'-diaminopyridine-2,4-dicarboximidamide

InChI

InChI=1S/C7H11N7/c8-6(13-10)4-1-2-12-5(3-4)7(9)14-11/h1-3H,10-11H2,(H2,8,13)(H2,9,14)

InChI Key

HIHDEZINVHXGCS-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=C(C=C1/C(=N\N)/N)/C(=N\N)/N

Canonical SMILES

C1=CN=C(C=C1C(=NN)N)C(=NN)N

Origin of Product

United States

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